
Terbium(III)chloridehexahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Terbium(III) chloride hexahydrate is a chemical compound with the formula TbCl₃·6H₂O. It is a white, hygroscopic powder that is highly soluble in water. This compound is commonly used in various scientific and industrial applications due to its unique properties and reactivity .
Synthetic Routes and Reaction Conditions:
From Terbium(III) Oxide and Hydrochloric Acid: The hexahydrate form of terbium(III) chloride can be synthesized by reacting terbium(III) oxide (Tb₂O₃) with hydrochloric acid (HCl). The reaction proceeds as follows: [ \text{Tb}_2\text{O}_3 + 6\text{HCl} \rightarrow 2\text{TbCl}_3 + 3\text{H}_2\text{O} ]
Direct Reaction of Elements: Another method involves the direct reaction of terbium metal (Tb) with chlorine gas (Cl₂): [ 2\text{Tb} + 3\text{Cl}_2 \rightarrow 2\text{TbCl}_3 ]
Industrial Production Methods:
- The industrial production of terbium(III) chloride hexahydrate typically involves the above-mentioned reactions, followed by crystallization and purification processes to obtain the hexahydrate form .
Types of Reactions:
Oxidation and Reduction: Terbium(III) chloride hexahydrate can undergo oxidation and reduction reactions, often involving changes in the oxidation state of terbium.
Substitution Reactions: This compound can participate in substitution reactions where chloride ions are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂).
Reducing Agents: Reducing agents such as hydrogen gas (H₂) and sodium borohydride (NaBH₄) are often used.
Substitution Reagents: Ligands such as ammonia (NH₃) and various organic ligands can be used for substitution reactions.
Major Products:
- The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield terbium(IV) compounds, while reduction may produce terbium(II) compounds .
Chemistry:
- Terbium(III) chloride hexahydrate is used as a precursor for the synthesis of various terbium compounds and complexes. It is also employed in the study of coordination chemistry and the development of new materials.
Biology and Medicine:
- In biological research, terbium(III) chloride hexahydrate is used in the development of fluorescent probes and sensors due to its luminescent properties. It is also explored for potential applications in medical imaging and diagnostics.
Industry:
- This compound is used as an activator in green phosphors for color TV tubes and specialty lasers. It is also a dopant in solid-state devices and an additive in special alloys such as Terfenol-D .
Mécanisme D'action
The mechanism by which terbium(III) chloride hexahydrate exerts its effects is primarily related to its ability to form coordination complexes with various ligands. These complexes can interact with molecular targets and pathways, leading to specific chemical and physical changes. For example, in fluorescent probes, the terbium ion interacts with the target molecule, resulting in a measurable luminescent signal .
Comparaison Avec Des Composés Similaires
Gadolinium(III) chloride (GdCl₃): Similar in structure and reactivity, but with different luminescent properties.
Dysprosium(III) chloride (DyCl₃): Another lanthanide chloride with distinct magnetic and luminescent characteristics.
Europium(III) chloride (EuCl₃): Known for its red luminescence, contrasting with the green luminescence of terbium compounds.
Uniqueness:
- Terbium(III) chloride hexahydrate is unique due to its strong green luminescence, making it particularly valuable in applications requiring green phosphors and fluorescent probes. Its ability to form stable complexes with various ligands also sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
Cl3H12O6Tb |
|---|---|
Poids moléculaire |
373.37 g/mol |
Nom IUPAC |
trichloroterbium;hexahydrate |
InChI |
InChI=1S/3ClH.6H2O.Tb/h3*1H;6*1H2;/q;;;;;;;;;+3/p-3 |
Clé InChI |
ULJUVCOAZNLCJZ-UHFFFAOYSA-K |
SMILES canonique |
O.O.O.O.O.O.Cl[Tb](Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


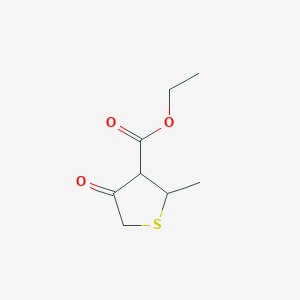
![2-Oxa-5-azabicyclo[2.2.1]heptane, 1-(difluoromethyl)-](/img/structure/B12062887.png)
![(R)-1-{(S)-2-[Di(1-naphthyl)phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine](/img/structure/B12062889.png)
![(12R,13S)-13-tert-butyl-12-[(12R,13S)-13-tert-butyl-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-12-yl]-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate](/img/structure/B12062892.png)
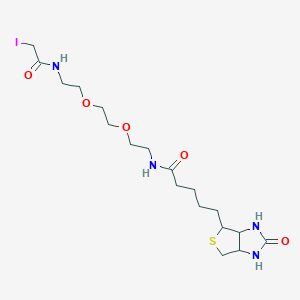
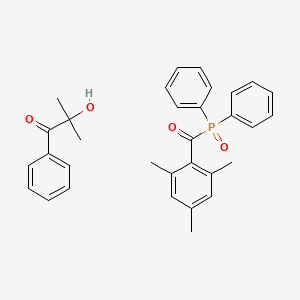
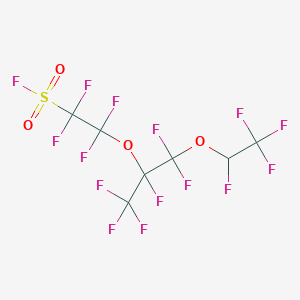
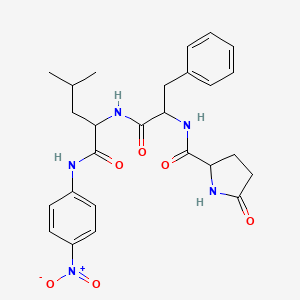

![2-Thiophenecarboxylic acid, 4-bromo-3-[(2,3,3-trichloro-1-oxo-2-propen-1-yl)oxy]-, methyl ester](/img/structure/B12062942.png)
![(3S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-5-methylidene-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12062951.png)

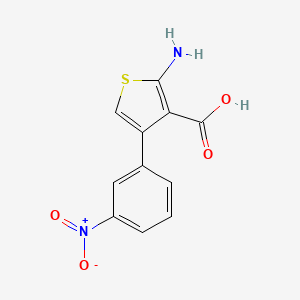
![2,3,4,10-Tetrahydro-1 H-pyrido[2,1-B] quinazoline hydrochloride](/img/structure/B12062960.png)
